Oxybutynin

Beschreibung

Eigenschaften

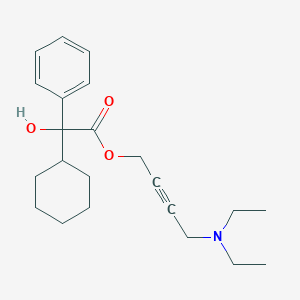

IUPAC Name |

4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQVNETUBQGFHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1508-65-2 (hydrochloride) | |

| Record name | Oxybutynin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005633205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023406 | |

| Record name | Oxybutynin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxybutynin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.00e-02 g/L | |

| Record name | Oxybutynin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01062 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxybutynin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5633-20-5 | |

| Record name | Oxybutynin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5633-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxybutynin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005633205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxybutynin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01062 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxybutynin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, a-cyclohexyl-a-hydroxy-,4-(diethylamino)-2-butyn-1-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxybutynin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9P6MC7092 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXYBUTYNIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxybutynin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

122-124, CRYSTALS; MP: 129-130 °C /CHLORIDE/, 129 - 130 °C | |

| Record name | Oxybutynin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01062 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXYBUTYNIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxybutynin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Medicinal Chemistry and Structure-Activity Relationship of Oxybutynin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxybutynin is a cornerstone anticholinergic agent widely prescribed for the management of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence. Its therapeutic efficacy stems from its action as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs) within the bladder. This technical guide provides a comprehensive overview of the medicinal chemistry of this compound, detailing its synthesis, metabolism, and pharmacological actions. A central focus is placed on its structure-activity relationship (SAR), exploring how its chemical features dictate its biological activity. This document consolidates quantitative binding data, outlines key experimental methodologies, and provides visual diagrams of critical pathways to serve as a resource for professionals in pharmacology and drug development.

Medicinal Chemistry of this compound

Chemical Structure and Properties

This compound, chemically named 4-(Diethylamino)-2-butynyl 2-cyclohexyl-2-hydroxy-2-phenylethanoate, is a tertiary amine and is used clinically as a racemic mixture of its (R)- and (S)-enantiomers. The hydrochloride salt is a white crystalline solid that is readily soluble in water. As a lipophilic molecule, it possesses the ability to cross the blood-brain barrier, a characteristic that contributes to some of its central nervous system side effects.

-

IUPAC Name: 4-(Diethylamino)-2-butynyl 2-cyclohexyl-2-hydroxy-2-phenylethanoate

-

Molecular Formula: C₂₂H₃₁NO₃

-

Molecular Weight: 357.5 g/mol (base), 393.95 g/mol (hydrochloride salt)

-

CAS Number: 5633-20-5 (racemate), 1508-65-2 (hydrochloride)

Synthesis

The synthesis of racemic this compound is typically achieved through a convergent approach. The core of this process involves the esterification or transesterification reaction that couples two key intermediates: an α-hydroxy acid component and an amino alcohol component.

The key reactions involved are:

-

Grignard Reaction: To create the α-substituted phenylacetic acid moiety (e.g., 2-cyclohexyl-2-hydroxy-2-phenylacetic acid).

-

Mannich Reaction: To synthesize the 4-(diethylamino)-2-butyn-1-ol (B19776) portion.

-

Esterification/Transesterification: The final step involves coupling the two fragments. A common method is the reaction of methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate with 4-(diethylamino)but-2-ynyl acetate (B1210297) in the presence of a base like sodium methoxide.

Metabolism

Upon oral administration, this compound undergoes extensive first-pass metabolism, primarily in the liver and gut wall. The major metabolic pathway is N-deethylation, mediated by the cytochrome P450 enzyme system, specifically CYP3A4. This process yields the principal active metabolite, N-desethylthis compound (DEO) . DEO is pharmacologically active and contributes significantly to both the therapeutic effects and the anticholinergic side effects of the parent drug, particularly dry mouth. The plasma concentrations of DEO can be substantially higher than those of this compound after oral dosing. This metabolic profile has driven the development of alternative formulations, such as transdermal patches, which bypass first-pass metabolism and result in a lower DEO-to-oxybutynin ratio, thereby improving tolerability.

Pharmacology and Mechanism of Action

Muscarinic Receptor Antagonism

This compound's primary mechanism of action is the competitive antagonism of acetylcholine at postganglionic muscarinic receptors. In the context of OAB, it targets the muscarinic receptors on the detrusor smooth muscle of the bladder. By blocking the binding of acetylcholine, the neurotransmitter responsible for bladder contraction, this compound leads to muscle relaxation, an increase in bladder capacity, and a reduction in the frequency and intensity of involuntary detrusor contractions.

Receptor Subtype Selectivity

While five muscarinic receptor subtypes (M₁-M₅) have been identified, the M₂ and M₃ subtypes are the most prevalent in the bladder detrusor muscle. M₃ receptors are primarily responsible for mediating bladder contraction. This compound exhibits a degree of selectivity, showing a higher affinity for M₁ and M₃ receptors compared to other subtypes. Notably, studies have shown that this compound and its metabolite DEO have a 2 to 22 times higher affinity for the M₃ subtype than for the M₂ subtype. This selectivity for M₃ receptors is crucial for its therapeutic effect on the bladder.

Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades.

-

M₃ Receptor Pathway (Gq-coupled): Acetylcholine binding to M₃ receptors activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to smooth muscle contraction. This compound blocks this pathway, causing detrusor relaxation.

-

M₂ Receptor Pathway (Gi-coupled): M₂ receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). Reduced cAMP levels can indirectly promote contraction by inhibiting the relaxant effects of the β-adrenergic system.

Structure-Activity Relationship (SAR)

Core SAR Principles

The general structure of this compound contains several key features essential for its antimuscarinic activity:

-

Ester Moiety: The ester group is a critical pharmacophore for potent activity.

-

Hydroxyl Group: The α-hydroxyl group is important for binding, likely through hydrogen bonding interactions within the receptor pocket.

-

Bulky Acyl Groups: The phenyl and cyclohexyl rings on the α-carbon provide the necessary bulk and hydrophobic interactions for high-affinity receptor binding. At least one of these must be a carbocyclic or heterocyclic ring system.

-

Amino Group: The tertiary amine is crucial for activity. It is protonated at physiological pH, allowing for a key ionic interaction with a conserved aspartate residue in the binding site of muscarinic receptors.

-

Spacer Chain: The distance between the ester and the tertiary amine, provided by the butynyl chain, is optimal for fitting into the receptor binding pocket.

Stereochemistry

This compound's anticholinergic activity is highly stereoselective. The activity resides almost exclusively in the (R)-enantiomer . Studies comparing the enantiomers have shown that (R)-oxybutynin and its metabolite (R)-DEO are significantly more potent at muscarinic receptors than their corresponding (S)-enantiomers. In contrast, the direct smooth muscle antispasmodic effects, which are much weaker than the antimuscarinic effects, appear to be non-stereoselective.

Key Structural Modifications and Analogues

Research into this compound analogues has aimed to improve properties such as metabolic stability and duration of action. One study explored metabolically stable keto analogues by replacing the ester linkage. Several of these compounds, such as 1-cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenyl-5-heptyn-2-one, were found to be potent antimuscarinics with a significantly longer duration of action in preclinical models.

Quantitative SAR Data

The binding affinities of this compound and its metabolite have been quantified at the five human muscarinic receptor subtypes. The data, presented as inhibition constants (Ki), underscore the compound's potency and selectivity profile.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Racemic this compound and its Metabolite (DEO)

| Compound | M₁ (Ki, nM) | M₂ (Ki, nM) | M₃ (Ki, nM) | M₄ (Ki, nM) | M₅ (Ki, nM) | Reference |

|---|---|---|---|---|---|---|

| This compound | 6 | 99 | 10 | 16 | 32 | |

| N-desethylthis compound (DEO) | 2 | 39 | 3 | 6 | 13 |

Data derived from studies on human recombinant muscarinic receptors.

Table 2: Comparative Binding Affinities (Ki, nM) of Enantiomers

| Compound | M₁ (Ki, nM) | M₂ (Ki, nM) | M₃ (Ki, nM) | M₄ (Ki, nM) | M₅ (Ki, nM) | Reference |

|---|---|---|---|---|---|---|

| (R)-Oxybutynin | 3.5 | 45.1 | 4.1 | 8.8 | 15.6 | |

| (S)-Oxybutynin | 30.2 | 473.2 | 42.1 | 101.2 | 168.1 | |

| (R)-DEO | 1.1 | 18.2 | 1.4 | 3.3 | 6.5 | |

| (S)-DEO | 14.1 | 240.3 | 16.2 | 45.4 | 81.3 |

Data from displacement of [³H]-NMS binding on human cloned muscarinic receptors.

These tables clearly illustrate that:

-

The active metabolite DEO is more potent than the parent drug this compound across all receptor subtypes.

-

The (R)-enantiomers of both this compound and DEO are substantially more potent than the (S)-enantiomers.

-

Both this compound and DEO show selectivity for M₁, M₃, and M₄ receptors over M₂ and M₅ receptors.

Key Experimental Protocols

Muscarinic Receptor Radioligand Binding Assay (Competition)

This protocol describes a standard in vitro method to determine the binding affinity (Ki) of a test compound (e.g., this compound) for muscarinic receptors.

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific muscarinic receptor subtype.

Materials:

-

Receptor Source: Cell membranes from Sf9 or CHO cells expressing a single human muscarinic receptor subtype (M₁-M₅), or tissue homogenates (e.g., bladder, cerebral cortex).

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

-

Test Compound: this compound (or analogue) at various concentrations.

-

Non-specific Agent: Atropine (1 µM) or another high-concentration antagonist to determine non-specific binding.

-

Assay Buffer: e.g., 20 mM Tris-HCl, 1 mM EDTA, pH 7.5.

-

Equipment: Glass fiber filters, cell harvester/filtration apparatus, liquid scintillation counter.

Methodology:

-

Membrane Preparation: Cells expressing the receptor are harvested, homogenized in a lysis buffer, and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Total Binding: Receptor membranes, [³H]NMS (at a concentration near its Kd, e.g., 0.6 nM), and assay buffer are added to wells.

-

Non-specific Binding: Receptor membranes, [³H]NMS, and a high concentration of an unlabeled antagonist (e.g., 1 µM atropine) are added.

-

Competition Binding: Receptor membranes, [³H]NMS, and varying concentrations of the test compound (this compound) are added.

-

-

Incubation: The plate is incubated with shaking for a set period (e.g., 2 hours at 20°C) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity (in disintegrations per minute, DPM) is measured using a liquid scintillation counter.

Data Analysis:

-

Specific Binding: Calculated by

Synthesis of Novel Oxybutynin Analogs and Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxybutynin is a well-established anticholinergic and antispasmodic agent, widely prescribed for the treatment of overactive bladder (OAB) and symptoms of detrusor overactivity, such as urinary frequency and urgency.[1][2] Its therapeutic effects are primarily attributed to its antagonism of muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, leading to the relaxation of the bladder's detrusor muscle.[3] this compound also exhibits weaker calcium channel blocking and local anesthetic properties.[4][5]

Despite its efficacy, the clinical use of this compound can be limited by side effects such as dry mouth, constipation, and blurred vision, which are primarily associated with its active metabolite, N-desethylthis compound.[3][6] This has prompted significant research into the development of novel analogs and derivatives with improved pharmacokinetic profiles, enhanced tissue selectivity, and reduced adverse effects. This technical guide provides a comprehensive overview of the synthetic strategies for novel this compound analogs, presents key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows.

Core Synthesis of Racemic this compound

The synthesis of racemic this compound is typically achieved through a convergent approach, involving the preparation of two key intermediates that are subsequently coupled.[3] The primary intermediates are an ester of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid and a derivative of 2-propyn-1-ol.[3] The synthesis generally involves a Grignard reaction, a Mannich reaction, and a final esterification or transesterification step.[3]

Data Presentation: Synthesis of Racemic this compound Intermediates

| Intermediate | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | Phenylglyoxylic acid | i) SOCl₂, toluene (B28343); ii) CH₃OH; iii) Bromocyclohexane (B57405), Mg, I₂, THF | 65% | [3] |

| 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid | Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | Hydrolysis | - | [3] |

| 4-(Diethylamino)-2-butyn-1-ol (B19776) | Propargyl alcohol | Diethylamine, paraformaldehyde, cuprous chloride | - | [3] |

Synthesis of Stereoisomers

This compound possesses a chiral center, and its enantiomers exhibit different pharmacological activities.[7] The (R)-enantiomer is a more potent anticholinergic than the racemate, while the (S)-enantiomer has significantly less anticholinergic activity.[7] Consequently, the stereoselective synthesis of the enantiomers, particularly (S)-oxybutynin, has been a major focus of research to potentially develop drugs with fewer side effects. A key intermediate in the synthesis of enantiomerically pure this compound is (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.[3]

Data Presentation: Pharmacological Activity of this compound and its Enantiomers

| Compound | Anticholinergic Potency | Reference |

| Racemic this compound | +++ | [7] |

| (R)-Oxybutynin | +++++ | [7] |

| (S)-Oxybutynin | + | [7] |

Novel Analogs and Derivatives

The quest for improved therapeutic agents has led to the synthesis of various this compound analogs with modifications aimed at enhancing metabolic stability, altering pharmacokinetic properties, and improving the side-effect profile.

Metabolically More Stable Analogs

To increase the duration of action, metabolically more stable keto analogs of this compound have been synthesized.[4][8] These compounds, such as substituted 7-amino-1-hydroxy-5-heptyn-2-ones, are designed to be less susceptible to metabolic degradation.[4][8] Several of these analogs have demonstrated potent antimuscarinic activity with a longer duration of action compared to this compound in preclinical models.[4][8]

Data Presentation: Antimuscarinic Activity of Keto Analogs of this compound

| Compound | In Vitro Antimuscarinic Activity (Guinea Pig Bladder) | In Vivo Duration of Action (vs. This compound) | Reference |

| 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenyl-5-heptyn-2-one | Potent | 5-fold greater | [8] |

Deuterated Analogs

Deuterium-enriched analogs of this compound have been synthesized to improve the pharmacokinetic profile.[9] The replacement of hydrogen with deuterium (B1214612) at metabolically labile positions can slow down the rate of metabolic degradation, potentially leading to a longer half-life and reduced formation of metabolites associated with side effects.[10]

N-desethylthis compound and its Analogs

N-desethylthis compound is the primary active metabolite of this compound and is believed to be a major contributor to the anticholinergic side effects, particularly dry mouth.[3][6][11] The synthesis and pharmacological evaluation of N-desethylthis compound and its analogs are crucial for understanding the overall pharmacological profile of this compound and for designing new compounds with a more favorable parent-to-metabolite ratio.

Data Presentation: Muscarinic Receptor Binding Affinities

| Compound | Muscarinic Receptor (Human Bladder) pKi | Muscarinic Receptor (Human Parotid Gland) pKi | Reference |

| N-desethylthis compound | 8.2 | 8.7 | [11] |

Bioisosteric Replacements

Bioisosteric replacement is a strategy used in medicinal chemistry to modify the properties of a compound by replacing a functional group with another that has similar physical or chemical properties.[10][12][13] This approach has been applied to the design of novel muscarinic receptor ligands, including this compound analogs, to improve activity, selectivity, or pharmacokinetic properties.[12]

Conformationally Restricted Analogs

To improve selectivity and reduce off-target effects, conformationally restricted analogs of this compound have been designed. This involves replacing flexible moieties, such as the diethylamino group, with more rigid structures like azabicyclics.[14]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-Cyclohexyl-2-hydroxy-2-phenylacetate (this compound Precursor)

This protocol is adapted from the general synthetic route described in the literature.[3]

-

Step 1: Preparation of Phenylglyoxyloyl Chloride: Phenylglyoxylic acid is treated with thionyl chloride in toluene to yield phenylglyoxyloyl chloride.

-

Step 2: Esterification: The resulting acid chloride is reacted with methanol (B129727) to produce methyl 2-oxo-2-phenylacetate.

-

Step 3: Grignard Reaction: The methyl 2-oxo-2-phenylacetate is then reacted with cyclohexylmagnesium bromide (prepared from bromocyclohexane and magnesium with an iodine crystal as an initiator) in tetrahydrofuran (B95107) (THF) to afford methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate. The reaction mixture is worked up with an aqueous acid solution.

Protocol 2: General Procedure for the Synthesis of 7-Amino-1-hydroxy-5-heptyn-2-one Analogs

This is a representative procedure based on the synthesis of keto analogs of this compound.[4][8]

-

Step 1: Synthesis of the Amino Alkyne: A suitable secondary amine is reacted with propargyl bromide in the presence of a base to yield the corresponding N-propargyl amine.

-

Step 2: Lithiation and Addition: The N-propargyl amine is treated with a strong base, such as n-butyllithium, at low temperature in an inert solvent like THF to generate the lithium acetylide. This is then reacted with a suitable substituted epoxide to open the ring and form the desired amino alcohol.

-

Step 3: Oxidation: The secondary alcohol is then oxidized using a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, to give the final 7-amino-1-hydroxy-5-heptyn-2-one analog.

Protocol 3: Synthesis of (S)-Oxybutynin

The synthesis of (S)-oxybutynin relies on the use of the enantiomerically pure intermediate, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.[3]

-

Step 1: Activation of the Carboxylic Acid: (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid is activated, for example, by conversion to its acid chloride using thionyl chloride or oxalyl chloride.

-

Step 2: Esterification: The activated acid is then reacted with 4-(diethylamino)-2-butyn-1-ol in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, in an aprotic solvent like dichloromethane (B109758) or THF to yield (S)-oxybutynin.

-

Step 3: Purification: The final product is purified by column chromatography or recrystallization to obtain the enantiomerically pure (S)-oxybutynin.

Visualizations

Caption: General Synthetic Pathway to Racemic this compound.

Caption: Signaling Pathway of this compound at the Muscarinic Receptor.

Caption: Metabolic Pathway of this compound.

Caption: Experimental Workflow for Synthesis and Evaluation of Novel Analogs.

Conclusion

The synthesis of novel this compound analogs and derivatives is a dynamic area of research driven by the need for more effective and better-tolerated treatments for overactive bladder. Strategies such as the development of metabolically stable analogs, stereoselective synthesis, deuterium enrichment, and bioisosteric replacement have shown promise in addressing the limitations of current therapies. The detailed synthetic protocols and pharmacological data presented in this guide offer a valuable resource for researchers in the field. Future efforts will likely focus on the development of highly selective M3 receptor antagonists with optimized pharmacokinetic properties to maximize therapeutic benefit while minimizing adverse effects.

References

- 1. This compound | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. datapdf.com [datapdf.com]

- 5. A Comparative Review of this compound Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Analogues of this compound. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Bioisosteric replacement and related analogs in the design, synthesis and evaluation of ligands for muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Stereoselective Pharmacology of Oxybutynin Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxybutynin, a tertiary amine antimuscarinic agent, is a cornerstone in the management of overactive bladder (OAB).[1][2] It exerts its therapeutic effect through competitive antagonism of acetylcholine (B1216132) at postganglionic muscarinic receptors, leading to the relaxation of the bladder's detrusor smooth muscle.[1] Commercially available this compound is a racemic mixture of (R)- and (S)-enantiomers. However, extensive research has revealed significant stereoselectivity in its pharmacological profile, with the (R)-enantiomer being the primary contributor to its antimuscarinic activity.[1] This technical guide provides an in-depth analysis of the pharmacological differences between the (R)- and (S)-enantiomers of this compound and their primary active metabolite, N-desethylthis compound (DEO), to inform further research and drug development in this area.

Data Presentation: Quantitative Comparison of this compound Enantiomers and Metabolites

The following tables summarize the key quantitative data comparing the pharmacological and pharmacokinetic properties of (R)-Oxybutynin, (S)-Oxybutynin, and their respective N-desethyl metabolites.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |

| (R)-Oxybutynin | 1.6 | 15.8 | 3.2 | 10.0 | 25.1 |

| (S)-Oxybutynin | 199.5 | 316.2 | 125.9 | 251.2 | 398.1 |

| (R)-N-desethylthis compound | 1.3 | 12.6 | 2.0 | 7.9 | 20.0 |

| (S)-N-desethylthis compound | 158.5 | 251.2 | 100.0 | 199.5 | 316.2 |

Data compiled from multiple sources. Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding.

Table 2: In Vitro Functional Activity (pA2 values)

| Compound | Guinea Pig Bladder (M3) |

| (R)-Oxybutynin | 8.3 |

| (S)-Oxybutynin | 6.1 |

| Racemic this compound | 7.9 |

pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 3: Pharmacokinetic Parameters of this compound Enantiomers and Metabolites (Oral Administration, 5 mg)

| Parameter | (R)-Oxybutynin | (S)-Oxybutynin | (R)-DEO | (S)-DEO |

| Cmax (ng/mL) | 2.1 ± 0.9 | 3.9 ± 1.5 | 10.8 ± 4.2 | 15.2 ± 5.8 |

| Tmax (hr) | 0.7 ± 0.3 | 0.6 ± 0.2 | 1.2 ± 0.5 | 1.1 ± 0.4 |

| AUC (ng·hr/mL) | 4.3 ± 2.1 | 8.7 ± 3.9 | 45.1 ± 18.3 | 68.4 ± 27.6 |

Table 4: Pharmacokinetic Parameters of this compound Enantiomers and Metabolites (Transdermal Administration)

| Parameter | (R)-Oxybutynin | (S)-Oxybutynin | (R)-DEO | (S)-DEO |

| Cmax (ng/mL) | 0.4 ± 0.1 | 0.5 ± 0.2 | 0.3 ± 0.1 | 0.4 ± 0.1 |

| Tmax (hr) | 48 ± 12 | 48 ± 12 | 60 ± 18 | 60 ± 18 |

| AUC (ng·hr/mL) | 18.2 ± 7.3 | 22.1 ± 8.5 | 13.5 ± 5.4 | 16.8 ± 6.7 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacology of this compound enantiomers.

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of (R)-Oxybutynin, (S)-Oxybutynin, and their N-desethyl metabolites for the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Human recombinant M1-M5 muscarinic receptors expressed in CHO-K1 or HEK293 cells.

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

Test compounds: (R)-Oxybutynin, (S)-Oxybutynin, (R)-N-desethylthis compound, (S)-N-desethylthis compound.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Atropine (B194438) (for non-specific binding determination).

-

Glass fiber filters (GF/B or GF/C).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Cell pellets expressing the specific muscarinic receptor subtype are homogenized in ice-cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in binding buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

-

Competition Binding Assay:

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of a range of concentrations of the test compound (or atropine for non-specific binding), and 50 µL of [³H]-NMS (at a concentration close to its Kd).

-

Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-50 µg of protein).

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The filters are dried, and the radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ values (concentration of test compound that inhibits 50% of specific [³H]-NMS binding) are determined by non-linear regression analysis. The Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay on Isolated Bladder Strips

Objective: To determine the functional antagonist potency (pA₂) of (R)-Oxybutynin and (S)-Oxybutynin on muscarinic receptor-mediated bladder smooth muscle contraction.

Materials:

-

Guinea pig urinary bladders.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), aerated with 95% O₂ / 5% CO₂.

-

Carbachol (B1668302) (a muscarinic agonist).

-

Test compounds: (R)-Oxybutynin, (S)-Oxybutynin.

-

Organ bath system with isometric force transducers.

Procedure:

-

Tissue Preparation:

-

Euthanize a guinea pig and excise the urinary bladder.

-

Place the bladder in cold, aerated Krebs-Henseleit solution.

-

Dissect the bladder to obtain longitudinal strips of detrusor muscle (approximately 10 mm long and 2 mm wide).

-

-

Organ Bath Setup:

-

Mount the bladder strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously aerated.

-

Apply an initial tension of 1 g and allow the strips to equilibrate for at least 60 minutes, with periodic washing.

-

-

Functional Assay:

-

Obtain a cumulative concentration-response curve for carbachol (e.g., 10⁻⁹ M to 10⁻⁴ M) to establish a baseline contractile response.

-

Wash the tissues and allow them to return to baseline.

-

Incubate the tissues with a fixed concentration of the antagonist ((R)-Oxybutynin or (S)-Oxybutynin) for 30-60 minutes.

-

In the presence of the antagonist, repeat the cumulative concentration-response curve for carbachol.

-

Repeat this procedure with several different concentrations of the antagonist.

-

-

Data Analysis:

-

Construct concentration-response curves for carbachol in the absence and presence of different concentrations of the antagonist.

-

Determine the EC₅₀ values (concentration of carbachol that produces 50% of the maximal response) for each curve.

-

Perform a Schild regression analysis by plotting the log(concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the regression line provides the pA₂ value.

-

In Vivo Cystometry in Conscious Rats

Objective: To evaluate the in vivo efficacy of (R)-Oxybutynin and (S)-Oxybutynin in a model of bladder overactivity.

Materials:

-

Female Sprague-Dawley rats.

-

Anesthesia (e.g., isoflurane).

-

Bladder catheter (e.g., PE-50 tubing).

-

Infusion pump and pressure transducer.

-

Metabolic cages for urine collection.

-

Test compounds: (R)-Oxybutynin, (S)-Oxybutynin, vehicle control.

Procedure:

-

Catheter Implantation:

-

Anesthetize the rat and make a midline abdominal incision to expose the bladder.

-

Insert a catheter into the dome of the bladder and secure it with a purse-string suture.

-

Tunnel the catheter subcutaneously to exit at the nape of the neck.

-

Allow the animal to recover for 3-5 days.

-

-

Cystometry:

-

Place the conscious, freely moving rat in a metabolic cage.

-

Connect the bladder catheter to an infusion pump and a pressure transducer.

-

Infuse saline into the bladder at a constant rate (e.g., 10 mL/hr) to induce repetitive voiding contractions.

-

Record baseline cystometric parameters, including bladder capacity, voiding pressure, and frequency of voiding.

-

-

Drug Administration:

-

Administer the test compound (or vehicle) intravenously or subcutaneously.

-

Continue the saline infusion and record the cystometric parameters for a defined period (e.g., 60-120 minutes) after drug administration.

-

-

Data Analysis:

-

Analyze the changes in bladder capacity, voiding pressure, and voiding frequency before and after drug administration.

-

Compare the effects of (R)-Oxybutynin, (S)-Oxybutynin, and vehicle.

-

Signaling Pathways

This compound exerts its effects by blocking muscarinic receptors, primarily the M3 subtype on the detrusor smooth muscle, which is a Gq-coupled receptor. The (R)-enantiomer is a much more potent antagonist at this receptor than the (S)-enantiomer. Blockade of the M3 receptor inhibits the downstream signaling cascade that leads to muscle contraction. M2 receptors, which are Gi-coupled, are also present on the detrusor and their blockade can also contribute to muscle relaxation, albeit to a lesser extent.

Conclusion

The pharmacological activity of this compound resides predominantly in its (R)-enantiomer, which exhibits significantly higher affinity and functional antagonism at muscarinic receptors, particularly the M3 subtype, compared to the (S)-enantiomer. The active metabolite, (R)-N-desethylthis compound, also contributes to the overall antimuscarinic effect. Understanding the stereoselective pharmacology of this compound is crucial for the development of new and improved therapies for overactive bladder with potentially fewer side effects. The detailed experimental protocols and compiled quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working in this field.

References

Investigating the Effects of Oxybutynin on Smooth Muscle Physiology: A Technical Guide

Abstract: This technical guide provides an in-depth examination of the pharmacological effects of oxybutynin on smooth muscle physiology, with a primary focus on the detrusor muscle of the urinary bladder. This compound is a cornerstone therapy for overactive bladder (OAB), and its efficacy is rooted in a multi-faceted mechanism of action. The primary mode of action is competitive antagonism of muscarinic acetylcholine (B1216132) receptors, supplemented by secondary direct spasmolytic, local anesthetic, and potential calcium channel modulating properties.[1][2][3][4] This document synthesizes quantitative data on receptor affinity and functional potency, details key experimental protocols for its study, and illustrates the core signaling pathways involved. It is intended for researchers, scientists, and drug development professionals engaged in the study of smooth muscle pharmacology and urological therapeutics.

Core Mechanisms of Action

This compound exerts its therapeutic effects on smooth muscle through a combination of anticholinergic and direct muscle-relaxing actions.[3][5] While it has several properties, its clinical efficacy is predominantly attributed to its potent antimuscarinic activity.[6][7]

Primary Mechanism: Muscarinic Receptor Antagonism

The contraction of the bladder's detrusor smooth muscle is primarily mediated by acetylcholine (ACh) released from parasympathetic nerve terminals, which binds to M3 muscarinic receptors on the muscle cells.[2][3] this compound acts as a competitive antagonist at these postganglionic muscarinic receptors, preventing ACh from binding and thereby causing the smooth muscle to relax.[1][8][9] This action increases the bladder's capacity, diminishes the frequency of involuntary detrusor contractions, and delays the initial urge to void.[10]

This compound exhibits a higher affinity for M1 and M3 receptor subtypes compared to other muscarinic subtypes and shows a notable 10-fold greater selectivity for M3 over M2 receptors.[1][7] The anticholinergic effects are mainly attributed to its (R)-enantiomer.[1][7][11]

Secondary Mechanisms

Beyond its primary antimuscarinic role, this compound possesses other pharmacological properties that contribute to its overall effect on smooth muscle:

-

Direct Spasmolytic (Myorelaxant) Effect: this compound exerts a direct antispasmodic effect on smooth muscle, independent of its anticholinergic action.[2][3] However, in vitro studies suggest this direct relaxant effect is approximately 500 times weaker than its antimuscarinic effects.[1][6]

-

Local Anesthetic Properties: this compound has local anesthetic capabilities.[1][3][6] This action may be relevant in intravesical administration, where it has been shown to temporarily desensitize bladder C fiber afferents, which could help reduce symptoms of bladder overactivity.[12]

-

Calcium Channel Modulation: At higher concentrations, this compound can act as a calcium channel blocker.[4][13] It has been shown to impair rhythmic contractions in the ureter and depress Ca²⁺-induced contractions in a manner similar to verapamil, suggesting it can block transmembrane Ca²⁺ fluxes required for muscle contraction.[4]

Quantitative Pharmacodynamics

The interaction of this compound with smooth muscle can be quantified through receptor binding assays and functional studies that measure its potency in inhibiting muscle contraction.

Receptor Binding Affinity

Radioligand binding assays have been used to determine the affinity (Ki) of this compound for muscarinic receptors in human bladder tissues. The data reveals high-affinity binding in both the detrusor (muscle) and mucosa (lining) layers.

Table 1: Radioligand Binding Characteristics of this compound in Human Bladder

| Tissue | Ki (95% Confidence Interval) | Hill Slope |

|---|---|---|

| Detrusor | 0.85 nM (0.5 - 1.6) | 0.31 ± 0.03 |

| Mucosa | 1.1 nM (0.67 - 1.9) | 0.34 ± 0.04 |

Data derived from competitive binding assays with [3H]QNB.[14]

These results demonstrate that this compound binds with high, nanomolar affinity to muscarinic receptors in both the muscle and mucosal layers of the bladder.[14]

Stereoselective Potency

This compound is a chiral compound, and its activity resides predominantly in the (R)-enantiomer. Functional in vitro studies on isolated guinea pig tissues have quantified the stereoselectivity at different muscarinic receptor subtypes.

Table 2: In Vitro Functional Potency of this compound Enantiomers

| Receptor Subtype (Tissue) | (R)-Oxybutynin (pA₂) | (S)-Oxybutynin (pA₂) | Isomeric Ratio (S/R) |

|---|---|---|---|

| M1 (Rabbit Vas Deferens) | 8.8 | 6.9 | 88 |

| M2 (Guinea Pig Atria) | 8.2 | 7.1 | 12 |

| M3 (Guinea Pig Bladder) | 8.7 | 7.2 | 30 |

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist concentration-response curve. A higher pA₂ indicates greater potency. Data from Noronha-Blob & Kachur, 1991.[11]

The data clearly shows that (R)-Oxybutynin is significantly more potent than (S)-Oxybutynin at all three receptor subtypes, with a particularly high degree of stereoselectivity at M1 receptors.[11]

Tissue Permeation

Following intravesical instillation, this compound readily permeates the bladder wall. Studies using an ex vivo porcine model have quantified its concentration in the different layers after 60 minutes.

Table 3: this compound Concentration in Porcine Bladder Wall Layers

| Bladder Layer | Concentration (μg g⁻¹) |

|---|---|

| Urothelium | 298.69 |

| Lamina Propria | 43.65 |

| Detrusor | 0.93 |

Concentrations measured 60 minutes after intravesical instillation.[15]

The concentrations achieved in the urothelium and lamina propria are significantly greater than the reported IC50 values for this compound, while the concentration in the detrusor muscle is lower.[15] This supports the idea that this compound may exert significant effects on mucosal afferent pathways in addition to its direct action on the detrusor muscle.[3][15]

Key Experimental Protocols

Investigating the effects of this compound on smooth muscle involves a range of established in vitro techniques.

In Vitro Muscle Contractility Assay (Organ Bath)

This assay directly measures the effect of this compound on smooth muscle contraction in response to a contractile agonist.

Methodology:

-

Tissue Preparation: Isolate smooth muscle strips (e.g., from guinea pig detrusor or ileum) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[4]

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a set period (e.g., 60 minutes), with periodic washing.

-

Agonist Response: Generate a cumulative concentration-response curve by adding a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) to the bath and recording the isometric contraction force.

-

Antagonist Incubation: Wash the tissue to restore baseline tension. Incubate the tissue with a known concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

Post-Incubation Response: Repeat the agonist concentration-response curve in the presence of this compound.

-

Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. Calculate the pA₂ value to quantify antagonist potency.[11]

Muscarinic Receptor Binding Assay

This assay determines the affinity and selectivity of this compound for muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissue homogenates (e.g., human bladder) or cultured cells expressing specific muscarinic receptor subtypes.[14]

-

Assay Setup: In a multi-well plate, combine the prepared membranes with a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine or [³H]-QNB) and varying concentrations of unlabeled this compound (the competitor).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the bound from free radioligand by filtering the mixture through glass fiber filters. The membranes and bound radioligand are retained on the filter.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. Use non-linear regression analysis to calculate the IC50 (concentration of this compound that inhibits 50% of specific binding), which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[16]

Intracellular Calcium Imaging

This technique visualizes and measures changes in intracellular calcium concentration ([Ca²⁺]i) in smooth muscle cells following stimulation, and how this is affected by this compound.

Methodology:

-

Cell Preparation: Culture primary smooth muscle cells on glass coverslips or use freshly isolated cells.[17][18]

-

Dye Loading: Incubate the cells with a membrane-permeant fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM). Cellular esterases cleave the AM ester group, trapping the dye inside the cell.[18][19]

-

Imaging Setup: Mount the coverslip on the stage of a fluorescence microscope (often a confocal or two-photon system for better resolution).[18][19]

-

Baseline Measurement: Acquire images to establish a baseline fluorescence level before stimulation.

-

Stimulation: Perfuse the cells with a muscarinic agonist (e.g., acetylcholine) to trigger a [Ca²⁺]i increase.

-

Image Acquisition: Continuously record fluorescent images to capture the temporal and spatial dynamics of the calcium signal.

-

Inhibition: After washout, pre-incubate the cells with this compound and repeat the agonist stimulation to observe the inhibitory effect.

-

Data Analysis: Quantify the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of emissions at two different excitation wavelengths. Compare the magnitude and kinetics of the calcium transient before and after this compound treatment.

Conclusion

This compound's effect on smooth muscle physiology is comprehensive, though dominated by its potent, stereoselective antagonism of M3 and M1 muscarinic receptors. This primary mechanism effectively counteracts acetylcholine-induced contractions of the detrusor muscle, forming the basis of its clinical utility in treating overactive bladder. Weaker, secondary effects including direct spasmolysis, local anesthesia, and calcium channel modulation may also contribute to its overall pharmacological profile, particularly under specific conditions or routes of administration. A thorough understanding of these multifaceted actions, quantified by methods such as those detailed in this guide, is critical for the continued development and optimization of therapies targeting smooth muscle dysfunction.

References

- 1. This compound: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. droracle.ai [droracle.ai]

- 4. Depressant action of this compound on the contractility of intestinal and urinary tract smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (Ditropan): Bladder Drug Side Effects, Uses & Dosage [medicinenet.com]

- 6. A Comparative Review of this compound Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. Enantiomers of this compound: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intravesical this compound: a local anesthetic effect on bladder C afferents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of this compound Chloride? [synapse.patsnap.com]

- 14. ics.org [ics.org]

- 15. Investigating detrusor muscle concentrations of this compound after intravesical delivery in an ex vivo porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound chloride inhibits proliferation and suppresses gene expression in bladder smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Calcium imaging - Wikipedia [en.wikipedia.org]

In Vitro Characterization of Oxybutynin's Anticholinergic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxybutynin is a well-established anticholinergic agent widely prescribed for the treatment of overactive bladder (OAB). Its therapeutic efficacy stems from its ability to antagonize muscarinic acetylcholine (B1216132) receptors, thereby relaxing the detrusor smooth muscle of the bladder. A comprehensive in vitro characterization of this compound's anticholinergic properties is crucial for understanding its mechanism of action, selectivity, and potential side effects. This technical guide provides an in-depth overview of the key in vitro assays used to profile this compound, including detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound's Anticholinergic Activity

The anticholinergic properties of this compound and its active metabolite, N-desethylthis compound, have been extensively quantified through various in vitro assays. The following tables summarize the binding affinities (Ki) for human muscarinic receptor subtypes and the functional antagonist potencies (pA2) in human detrusor muscle.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of this compound and N-desethylthis compound

| Compound | M1 (nM) | M2 (nM) | M3 (nM) | M4 (nM) | M5 (nM) | Reference(s) |

| This compound | 3.1 | 19 | 6.2 | 10 | 16 | [1][2] |

| N-desethylthis compound | 1.6 | 13 | 2.5 | 4.0 | 8.0 | [1] |

Lower Ki values indicate higher binding affinity.

Table 2: Functional Antagonist Potency (pA2) of this compound and N-desethylthis compound in Human Detrusor Muscle

| Compound | pA2 Value | Agonist | Reference(s) |

| This compound | 7.8 | Carbachol (B1668302) | [1] |

| N-desethylthis compound | 7.6 | Carbachol | [1] |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.

Mandatory Visualizations

Muscarinic Receptor Signaling Pathways

The following diagram illustrates the primary signaling cascades initiated by the activation of muscarinic acetylcholine receptors. M1, M3, and M5 receptors predominantly couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. M2 and M4 receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.

Caption: Muscarinic receptor signaling pathways.

Experimental Workflow: Competitive Radioligand Binding Assay

This diagram outlines the key steps involved in a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound.

Caption: Competitive radioligand binding assay workflow.

Logical Relationship: Schild Analysis for Functional Antagonism

The following diagram illustrates the logical steps and relationships in performing a Schild analysis to determine the pA2 value of a competitive antagonist like this compound.

Caption: Logical workflow of a Schild analysis.

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes from cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO or HEK-293 cells).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzylate ([³H]-QNB).

-

Test compound: this compound hydrochloride.

-

Non-specific binding control: Atropine (B194438) sulfate (B86663) (at a high concentration, e.g., 1 µM).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filter mats (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Filtration apparatus (cell harvester).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Thaw the cell membrane preparation on ice.

-

Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

-

Assay Setup (in triplicate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 150 µL of the membrane suspension to designated wells.

-

Non-specific Binding (NSB): Add 50 µL of atropine solution, 50 µL of radioligand solution, and 150 µL of the membrane suspension to designated wells.

-

Competition Binding: Add 50 µL of this compound solution at various concentrations (typically a 10-point concentration-response curve), 50 µL of radioligand solution, and 150 µL of the membrane suspension to the remaining wells. The final concentration of the radioligand should be approximately its Kd value for the respective receptor subtype.

-

-

Incubation:

-

Incubate the plates at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filter mats using a cell harvester to separate bound from free radioligand.

-

Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.

-

-

Quantification:

-

Dry the filter mats.

-

Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the mean CPM of the NSB wells from the mean CPM of the total binding and competition binding wells.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Organ Bath Functional Assay and Schild Analysis

Objective: To determine the functional antagonist potency (pA2) of this compound on bladder detrusor smooth muscle contraction.

Materials:

-

Human bladder detrusor muscle strips.

-

Organ bath system with isometric force transducers.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

-

Muscarinic agonist: Carbachol.

-

Muscarinic antagonist: this compound hydrochloride.

-

Data acquisition system.

Procedure:

-

Tissue Preparation:

-

Obtain human bladder tissue and place it immediately in ice-cold Krebs-Henseleit solution.

-

Dissect the detrusor muscle into strips (approximately 10 mm long and 2-3 mm wide), removing the urothelium.

-

-

Mounting and Equilibration:

-

Suspend the muscle strips vertically in the organ baths containing Krebs-Henseleit solution.

-

Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

-

-

Viability Check:

-

Contract the tissues with a high concentration of KCl (e.g., 80 mM) to ensure viability.

-

Wash the tissues and allow them to return to baseline tension.

-

-

Schild Analysis Protocol:

-

Control Agonist Concentration-Response Curve (CRC): Generate a cumulative CRC for carbachol by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

-

Antagonist Incubation: After washing out the carbachol and allowing the tissue to return to baseline, incubate the tissue with a fixed concentration of this compound for a predetermined equilibration period (e.g., 30 minutes).

-

Shifted Agonist CRCs: In the continued presence of the first concentration of this compound, generate a second cumulative CRC for carbachol.

-

Repeat the antagonist incubation and subsequent agonist CRC generation with at least two additional, higher concentrations of this compound.

-

-

Data Analysis:

-

For each concentration of this compound, calculate the dose ratio (DR). The DR is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

-

Construct a Schild plot by plotting the logarithm of (DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

Perform linear regression on the Schild plot. For a competitive antagonist, the slope of the regression line should not be significantly different from unity (1.0).

-

The pA₂ value is determined from the x-intercept of the Schild plot regression line.

-

Conclusion

The in vitro characterization of this compound's anticholinergic properties through radioligand binding assays and functional organ bath studies provides essential data for understanding its pharmacological profile. The binding affinity data reveal its interaction with the five muscarinic receptor subtypes, while the functional assays on human detrusor muscle confirm its potent antagonist activity at the target tissue. The detailed protocols provided in this guide offer a standardized approach for researchers to replicate and expand upon these findings, contributing to the ongoing development and optimization of therapies for overactive bladder and related conditions.

References

Pharmacological profiling of Oxybutynin's active metabolite, N-desethyloxybutynin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxybutynin, a primary therapeutic agent for overactive bladder, undergoes extensive first-pass metabolism to its principal active metabolite, N-desethylthis compound (DEO). This metabolite is a potent antimuscarinic agent in its own right and is significantly implicated in the anticholinergic side-effect profile of the parent drug. A thorough understanding of the pharmacological characteristics of N-desethylthis compound is therefore critical for the development of improved therapies with better tolerability. This technical guide provides a comprehensive overview of the pharmacological profiling of N-desethylthis compound, detailing its receptor binding affinity, functional activity, and the experimental protocols utilized for its characterization.

Introduction

This compound is an anticholinergic drug widely prescribed for the management of overactive bladder and symptoms of detrusor overactivity.[1] Following oral administration, this compound is rapidly metabolized by cytochrome P450 3A4 (CYP3A4) in the gut wall and liver, leading to the formation of N-desethylthis compound (DEO).[2][3] Plasma concentrations of DEO can be four to ten times higher than those of the parent compound.[2] This active metabolite contributes significantly to both the therapeutic efficacy and the adverse anticholinergic effects, most notably dry mouth, associated with this compound treatment.[2][4] A detailed pharmacological characterization of DEO is essential for optimizing drug delivery systems and designing new chemical entities with improved selectivity and reduced side effects.

Receptor Binding Affinity

The primary mechanism of action of N-desethylthis compound is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its binding affinity for the five human muscarinic receptor subtypes (M1-M5) has been quantified using radioligand binding assays.

Quantitative Data: Muscarinic Receptor Binding Affinities

The binding affinity of N-desethylthis compound and its parent compound, this compound, for the five human muscarinic receptor subtypes is summarized in Table 1. The data are presented as pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a greater binding affinity.

| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Reference |

| N-desethylthis compound | 8.2 | 7.6 | 8.7 | Not Reported | Not Reported | [5] |

| (R)-N-desethylthis compound | Potent | Less Potent | Potent | Potent | Less Potent | [6] |

| (S)-N-desethylthis compound | Potent | Less Potent | Potent | Potent | Less Potent | [6] |

| This compound | 8.2 | 7.8 | 8.5 | Not Reported | Not Reported | [7] |

Note: A study by Smith et al. (2007) indicated that N-desethylthis compound and its enantiomers potently displaced [3H]-NMS binding at M1, M3, and M4 receptors, but were less potent at the M2 and M5 subtypes. The R-enantiomers were generally more potent than their respective S-enantiomers.[6]

Functional Activity

The functional activity of N-desethylthis compound as a muscarinic receptor antagonist is typically assessed using in vitro organ bath experiments. These assays measure the ability of the compound to inhibit agonist-induced contractions of isolated smooth muscle tissues, such as the bladder detrusor and parotid gland.

Quantitative Data: Functional Antagonism

The functional potency of N-desethylthis compound is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

| Tissue | Agonist | N-desethylthis compound (pA2) | This compound (pA2) | Reference |

| Human Detrusor | Carbachol (B1668302) | 7.6 | 7.8 | [7] |

Note: In functional studies, both this compound and N-desethylthis compound cause a rightward shift of the concentration-response curve for carbachol without depressing the maximum response, which is indicative of competitive antagonism.[7]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of N-desethylthis compound for muscarinic receptors using [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist radioligand.

Workflow for Radioligand Binding Assay

Caption: Workflow of a typical radioligand binding assay.

Materials:

-

Tissue homogenates or cell membranes expressing muscarinic receptors.

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

-

Unlabeled competitor: N-desethylthis compound.

-

Non-specific binding control: Atropine (a high concentration).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer.

-

Assay Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]-NMS and a range of concentrations of N-desethylthis compound. For determining non-specific binding, incubate the membranes with [3H]-NMS and a saturating concentration of atropine.

-

Equilibration: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand, while the unbound radioligand passes through.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding at each concentration of N-desethylthis compound. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Organ Bath Assay for Functional Antagonism

This protocol describes the use of an isolated organ bath to assess the functional antagonistic activity of N-desethylthis compound on agonist-induced smooth muscle contraction.

Workflow for Organ Bath Experiment

Caption: General workflow for an organ bath experiment.

Materials:

-

Isolated tissue (e.g., guinea pig bladder detrusor muscle strips).

-

Organ bath system with a transducer and recording system.

-

Physiological salt solution (e.g., Krebs-Henseleit solution) aerated with 95% O2 / 5% CO2.

-

Agonist: Carbachol or acetylcholine.

-

Antagonist: N-desethylthis compound.

Procedure:

-

Tissue Preparation: Isolate the desired tissue (e.g., bladder detrusor) and cut it into strips of appropriate size.

-

Mounting: Mount the tissue strip in an organ bath chamber filled with pre-warmed and aerated physiological salt solution. One end of the tissue is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate for a period (e.g., 60 minutes) under a specific resting tension. During this time, periodically wash the tissue with fresh physiological salt solution.

-

Agonist Concentration-Response Curve (CRC): Generate a cumulative CRC by adding increasing concentrations of the agonist (e.g., carbachol) to the organ bath and recording the resulting muscle contraction.

-

Washing and Antagonist Incubation: Wash the tissue thoroughly to remove the agonist and allow it to return to its baseline tension. Then, incubate the tissue with a known concentration of N-desethylthis compound for a specific period (e.g., 30-60 minutes).

-

Second Agonist CRC: In the presence of N-desethylthis compound, generate a second cumulative CRC to the same agonist.

-